molecular formula C9H7ClN2O B1373597 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 1257078-14-0

1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B1373597
CAS No.: 1257078-14-0
M. Wt: 194.62 g/mol
InChI Key: CFIMJRPPJPGPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chloro group at the second position of the imidazo ring and an ethanone group at the third position.

Biochemical Analysis

Biochemical Properties

1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term effects on cellular function have been studied in both in vitro and in vivo models, showing that prolonged exposure can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, toxic or adverse effects can be observed, including cell death and tissue damage. Threshold effects have been identified, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for determining the compound’s bioavailability and efficacy in experimental settings .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is important for its interaction with specific biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIMJRPPJPGPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.